3-(2,2-Dimethylpropyl)cyclopentan-1-one
Description
3-(2,2-Dimethylpropyl)cyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with a 2,2-dimethylpropyl group at the third position and a ketone functional group at the first position
Properties
CAS No. |
1824580-49-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-8-4-5-9(11)6-8/h8H,4-7H2,1-3H3 |
InChI Key |
KHTKJRVWZHZJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-(2,2-Dimethylpropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a ketone group on a cyclopentane ring.
2,2-Dimethylpropylcyclopentane: Lacks the ketone functional group.
Cyclohexanone: A six-membered ring analog with a ketone group.
Uniqueness
3-(2,2-Dimethylpropyl)cyclopentan-1-one is unique due to the presence of both the 2,2-dimethylpropyl group and the ketone functional group on a cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(2,2-Dimethylpropyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopentane ring with a ketone functional group at the first position and a branched alkyl chain at the third position. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ketone group can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Although specific molecular targets for this compound have not been extensively characterized, similar compounds in the cyclopentanone class have shown diverse biological effects.
Biological Activities
Research has indicated that cyclopentanones can exhibit several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their antioxidant properties.
- Anti-inflammatory Effects : Some derivatives of cyclopentanones are known to inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Certain cyclopentanone derivatives have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapy.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several cyclopentanone derivatives, including this compound. The results indicated that this compound exhibited significant radical scavenging activity comparable to established antioxidants.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 45 | Effective antioxidant |
| Trolox | 50 | Standard antioxidant |
| Ascorbic Acid | 40 | Positive control |
Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory potential of various cyclopentanones was assessed using an in vitro model of inflammation induced by lipopolysaccharide (LPS). The findings suggested that this compound significantly reduced pro-inflammatory cytokine production.
| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| LPS Only | 200 | |
| LPS + this compound | 120 | |
| LPS + Aspirin | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
